
2-(Bromomethyl)hexa-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)hexa-1,5-diene: is an organic compound with the molecular formula C7H11Br It is a brominated derivative of hexa-1,5-diene, featuring a bromomethyl group attached to the second carbon of the diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)hexa-1,5-diene can be achieved through several methods. One common approach involves the bromination of hexa-1,5-diene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, yielding the desired brominated product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of bromination and handling of dienes apply. Industrial-scale production would likely involve optimized reaction conditions, efficient separation techniques, and safety measures to handle bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)hexa-1,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Addition Reactions: The diene system can participate in electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr) to form 1,2- or 1,4-addition products.
Elimination Reactions: Under suitable conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrogen Halides (HBr, HCl): Used for addition reactions.
Strong Bases (e.g., NaOH, KOH): Used for elimination reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Addition Products: 1,2- and 1,4-addition products of hydrogen halides.
Elimination Products: Alkenes formed through dehydrohalogenation.
Scientific Research Applications
Chemistry: 2-(Bromomethyl)hexa-1,5-diene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including natural products and pharmaceuticals .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of polymers, agrochemicals, and specialty chemicals. Its reactivity makes it valuable for creating functionalized materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)hexa-1,5-diene in chemical reactions involves the formation of reactive intermediates such as carbocations, radicals, or carbanions, depending on the reaction conditions. For example, in substitution reactions, the bromomethyl group can form a carbocation intermediate, which is then attacked by a nucleophile . In addition reactions, the diene system can stabilize carbocation intermediates through resonance, leading to the formation of addition products .
Comparison with Similar Compounds
Hexa-1,5-diene: The parent compound without the bromomethyl group.
2-(Chloromethyl)hexa-1,5-diene: A chlorinated analog with similar reactivity.
2-(Iodomethyl)hexa-1,5-diene: An iodinated analog with potentially different reactivity due to the larger atomic size of iodine.
Uniqueness: 2-(Bromomethyl)hexa-1,5-diene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its non-brominated or differently halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
152705-72-1 |
|---|---|
Molecular Formula |
C7H11Br |
Molecular Weight |
175.07 g/mol |
IUPAC Name |
2-(bromomethyl)hexa-1,5-diene |
InChI |
InChI=1S/C7H11Br/c1-3-4-5-7(2)6-8/h3H,1-2,4-6H2 |
InChI Key |
VZAXJVWEBKIVHH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


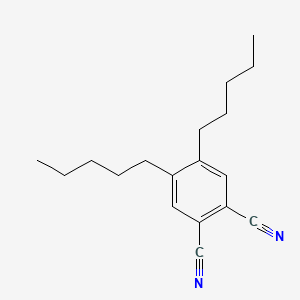
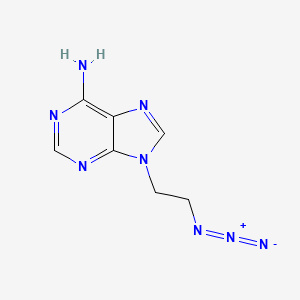
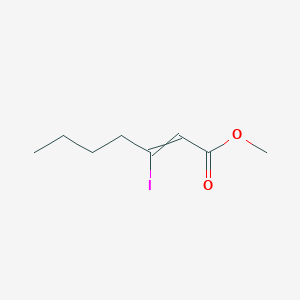
![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)
![3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14272488.png)
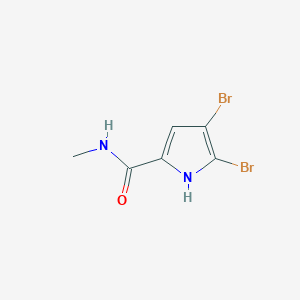
![2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14272510.png)
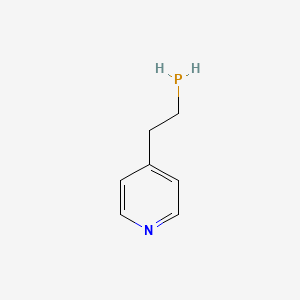

![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)

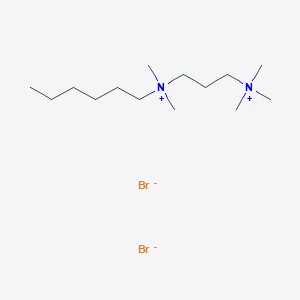

![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
